Zinterol hydrochloride

Übersicht

Beschreibung

Zinterolhydrochlorid ist ein potenter und selektiver β2-Adrenozeptor-Agonist. Es ist bekannt für seine Fähigkeit, die intrazelluläre Kalziumkonzentration konzentrationsabhängig zu erhöhen. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung von β2-adrenergen Rezeptorfunktionen und verwandten physiologischen Prozessen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zinterolhydrochlorid umfasst mehrere Schritte, ausgehend vom entsprechenden aromatischen Amin. Die wichtigsten Schritte sind:

Aminierung: Einführung der Aminogruppe in den aromatischen Ring.

Hydroxylierung: Addition von Hydroxylgruppen an den aromatischen Ring.

Sulfonierung: Einführung der Methansulfonamidgruppe.

Hydrochloridbildung: Umsetzung in die Hydrochloridsalzform zur Stabilität und Löslichkeit.

Industrielle Produktionsverfahren

Die industrielle Produktion von Zinterolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Steuerung der Temperatur, des Drucks und der Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zinterolhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Nitrogruppen zu Aminogruppen.

Substitution: Austausch von funktionellen Gruppen am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zinterolhydrochlorid mit modifizierten funktionellen Gruppen, die nützlich für die Untersuchung von Struktur-Aktivitäts-Beziehungen sind .

Wissenschaftliche Forschungsanwendungen

Zinterolhydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Wirkung auf β2-Adrenozeptoren weit verbreitet eingesetzt. Einige wichtige Anwendungen sind:

Chemie: Untersuchung der Bindungsaffinität und Selektivität von β2-Adrenozeptoragonisten.

Biologie: Untersuchung der Rolle von β2-Adrenozeptoren in zellulären Signalwegen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen für Erkrankungen wie Asthma und Herz-Kreislauf-Erkrankungen.

Industrie: Verwendung bei der Entwicklung neuer β2-Adrenozeptoragonisten für pharmazeutische Anwendungen

Wirkmechanismus

Zinterolhydrochlorid übt seine Wirkungen aus, indem es selektiv an β2-Adrenozeptoren bindet. Diese Bindung erhöht die intrazelluläre Kalziumkonzentration, was zu verschiedenen physiologischen Reaktionen wie Muskelrelaxation und Bronchodilatation führt. Die molekularen Zielstrukturen umfassen den β2-Adrenozeptor und assoziierte G-Protein-gekoppelte Signalwege .

Wirkmechanismus

Zinterol Hydrochloride exerts its effects by selectively binding to β2-adrenoceptors. This binding increases intracellular calcium levels, leading to various physiological responses such as muscle relaxation and bronchodilation. The molecular targets include the β2-adrenoceptor and associated G-protein-coupled signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamsulosinhydrochlorid: Ein weiterer selektiver adrenerger Rezeptoragonist.

RS 67333 Hydrochlorid: Ein selektiver Serotoninrezeptoragonist.

GMQ Hydrochlorid: Ein selektiver Glutamatrezeptoragonist

Einzigartigkeit

Zinterolhydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für β2-Adrenozeptoren und seiner Fähigkeit, spezifische physiologische Reaktionen ohne signifikante Off-Target-Effekte zu induzieren. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Biologische Aktivität

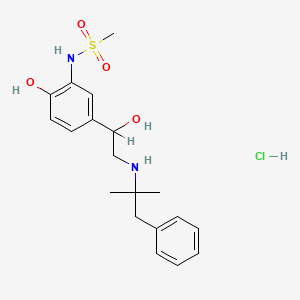

Zinterol hydrochloride, chemically known as N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamide hydrochloride, is a potent and selective agonist for β2-adrenoceptors. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in respiratory therapies and cardiovascular studies.

This compound has the molecular formula C₁₉H₂₇ClN₂O₄S and a CAS number of 38241-28-0. Its selectivity for β2-adrenoceptors is notably high, with pK_B values of 8.3 for β2 receptors and less than 5.7 for β1 receptors. This selectivity allows researchers to study the specific functions of β2-adrenoceptors without interference from other adrenergic pathways, making it a valuable tool in various experimental settings .

Upon binding to β2-adrenoceptors, this compound activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels within cells. This elevation in cAMP triggers a cascade of intracellular signaling events that result in physiological responses such as:

- Bronchodilation : Relaxation of smooth muscle cells in the airways, improving airflow.

- Cardiovascular Effects : Enhanced calcium currents in cardiac myocytes, which can increase heart rate and contractility .

Biological Effects and Research Findings

This compound has been studied for its effects on behavior and physiological responses in animal models. For instance, a study demonstrated that Zinterol reduced locomotor activity and altered reinforcement rates in rats when administered at doses ranging from 0.1 to 10 mg/kg. These effects were found to be dose-dependent and were blocked by the beta-adrenergic antagonist propranolol, indicating that its actions are mediated through β-adrenoceptors .

Case Study: Behavioral Analysis

A specific study assessed the impact of Zinterol on differential-reinforcement-of-low-rate (DRL) behavior in rats. The results indicated:

- Reduced Response Rate : Significant decreases were noted at doses of 0.1-1 mg/kg.

- Increased Reinforcement Rate : Higher doses led to increased reinforcement rates.

- Locomotor Activity : A dose-dependent reduction in locomotor activity was observed, with significant effects at doses of 0.3-10 mg/kg .

Comparative Analysis with Other β-Adrenoceptor Agonists

The following table compares this compound with other known β-adrenoceptor agonists:

| Compound Name | Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| Salbutamol | High | Asthma treatment | Short-acting; commonly used as a rescue inhaler |

| Formoterol | High | Asthma/COPD management | Long-acting; provides sustained bronchodilation |

| Terbutaline | Moderate | Asthma treatment | Used as a tocolytic agent for preterm labor |

| This compound | Very High | Research on respiratory diseases | Selective for β₂-receptors with unique pharmacological profiles |

Zinterol's unique selectivity for β2 receptors positions it as an important compound for studying receptor-specific actions and therapeutic potentials, particularly in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUBJDWJFOMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37000-20-7 (Parent) | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701000591 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38241-28-0, 79561-61-8 | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38241-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.